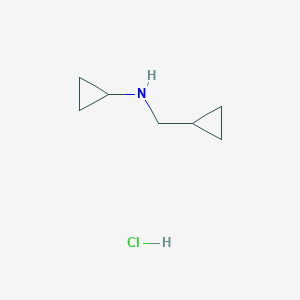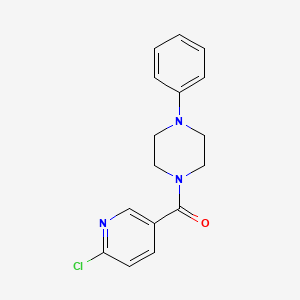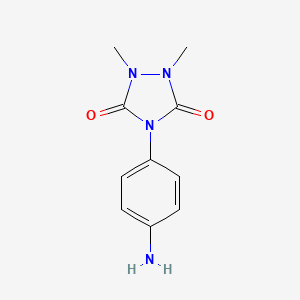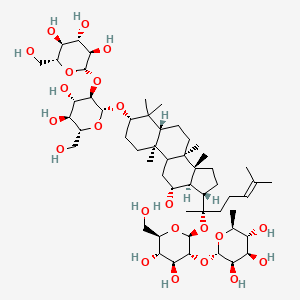
3-(Iodomethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)oxane, also known as tetrahydro-3-(iodomethyl)-2H-pyran, is a heterocyclic organic compound with the molecular formula C₆H₁₁IO. It features a six-membered ring containing one oxygen atom and an iodomethyl group attached to the third carbon atom. This compound is part of the oxane family, which are cyclic ethers with significant applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)oxane typically involves the halogenation of oxane derivatives. One common method is the reaction of oxane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with iodomethane to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)oxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.
Cycloaddition: The oxane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Cycloaddition: Photochemical conditions or transition metal catalysts.
Major Products Formed
Nucleophilic Substitution: Azidomethyl oxane, cyanomethyl oxane, thiomethyl oxane.
Oxidation: Hydroxymethyl oxane, formyl oxane.
Reduction: Methyl oxane.
Cycloaddition: Bicyclic oxane derivatives.
Applications De Recherche Scientifique
3-(Iodomethyl)oxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)oxane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group acts as a leaving group. This property makes it a versatile intermediate in organic synthesis. The compound can also participate in ring-opening reactions, leading to the formation of various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)oxane
- 3-(Chloromethyl)oxane
- 3-(Fluoromethyl)oxane
- 3-(Azidomethyl)oxane
Comparison
3-(Iodomethyl)oxane is unique due to the presence of the iodomethyl group, which is a good leaving group in nucleophilic substitution reactions. This property makes it more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. Additionally, the iodomethyl group can participate in specific reactions that other halomethyl groups may not, such as certain cycloaddition reactions .
Propriétés
IUPAC Name |
3-(iodomethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXLWDZIZHVRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2530220.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)


![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)



![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2530239.png)


